Kulinone: A Technical Overview of its Chemical Structure and Elucidation
Kulinone: A Technical Overview of its Chemical Structure and Elucidation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kulinone is a naturally occurring triterpenoid that has been isolated from various plant species, notably from the Meliaceae family, including Melia azedarach, Azadirachta indica, and Melia dubia.[1] As a member of the tetranortriterpenoid class of compounds, Kulinone possesses a complex polycyclic structure that has garnered interest for its biological activities, including cytotoxic effects against cancer cell lines.[2] This technical guide provides a comprehensive overview of the chemical structure of Kulinone, supported by available quantitative data and a generalized experimental protocol for its isolation and characterization.
Chemical Structure and Properties
Kulinone is a tetracyclic triterpenoid with the molecular formula C₃₀H₄₈O₂.[1] Its structure features a pentacyclic core, characteristic of lanostane-type triterpenoids, with a ketone group at the C-3 position and a hydroxyl group at the C-16 position. The side chain attached at C-17 is a 6-methylhept-5-en-2-yl group.[1]
Systematic IUPAC Name: (5R,9R,10R,13S,14S,16S,17S)-16-hydroxy-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one[1]
Table 1: Chemical Identifiers and Properties of Kulinone
| Identifier/Property | Value | Reference |
| CAS Number | 21688-61-9 | [1][2][3] |
| Molecular Formula | C₃₀H₄₈O₂ | [1][3] |
| Molecular Weight | 440.7 g/mol | [1][2] |
| PubChem CID | 44567124 | [1] |
| InChI | InChI=1S/C30H48O2/c1-19(2)10-9-11-20(3)26-23(31)18-30(8)22-12-13-24-27(4,5)25(32)15-16-28(24,6)21(22)14-17-29(26,30)7/h10,12,20-21,23-24,26,31H,9,11,13-18H2,1-8H3/t20-,21+,23+,24+,26-,28-,29+,30-/m1/s1 | [1] |
| InChIKey | YORJEFOAAXJWIS-QOXWJFHWSA-N | [1] |
| Canonical SMILES | C--INVALID-LINK--[C@@H]1--INVALID-LINK--O | [1] |
Experimental Protocols for Isolation and Structural Elucidation
The isolation and structural elucidation of Kulinone from a natural source, such as the bark of Melia toosendan, follows a general procedure for the characterization of natural products. The following is a detailed, generalized methodology.
1. Extraction:
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The dried and powdered plant material (e.g., stem bark) is subjected to extraction with a suitable solvent, typically methanol (MeOH), at room temperature.
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The resulting crude extract is then concentrated under reduced pressure to yield a residue.
2. Fractionation:
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The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), and ethyl acetate (EtOAc), to separate compounds based on their polarity.
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The fractions are concentrated, and the one showing the desired biological activity or containing compounds of interest (as determined by preliminary analysis like Thin Layer Chromatography - TLC) is selected for further purification.
3. Chromatographic Purification:
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The selected fraction is subjected to multiple steps of column chromatography. This may include:
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Silica Gel Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of solvents, for example, a mixture of n-hexane and ethyl acetate, with increasing polarity. Fractions are collected and monitored by TLC.
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Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified using preparative HPLC with a suitable column (e.g., C18) and a mobile phase (e.g., a mixture of methanol and water).
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4. Structural Elucidation: The structure of the purified compound (Kulinone) is determined using a combination of spectroscopic techniques:
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Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the exact molecular weight and elemental composition, allowing for the deduction of the molecular formula.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Provides information about the number and types of protons in the molecule, their chemical environment, and their connectivity through spin-spin coupling.
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¹³C NMR: Shows the number and types of carbon atoms (e.g., methyl, methylene, methine, quaternary).
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2D NMR (COSY, HSQC, HMBC, NOESY): These experiments are crucial for establishing the complete structure.
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COSY (Correlation Spectroscopy): Identifies proton-proton couplings.
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HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
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HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is key for assembling the carbon skeleton.
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NOESY (Nuclear Overhauser Effect Spectroscopy): Determines the spatial proximity of protons, which helps in establishing the relative stereochemistry of the molecule.
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Quantitative Spectroscopic Data
Table 2: Expected NMR Data for Kulinone
| Data Type | Expected Signals |
| ¹H NMR | - Signals for multiple methyl groups (singlets and doublets).- Olefinic protons in the side chain.- Methylene and methine protons in the cyclic system and side chain.- A proton attached to the carbon bearing the hydroxyl group. |
| ¹³C NMR | - Approximately 30 distinct carbon signals.- A signal for a ketone carbonyl carbon (typically > 200 ppm).- Signals for olefinic carbons in the side chain.- A signal for the carbon attached to the hydroxyl group (typically 60-80 ppm).- Numerous signals in the aliphatic region for the carbon skeleton. |
| Mass Spec | - A molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the molecular formula C₃₀H₄₈O₂. |
Workflow for Natural Product Isolation and Characterization
The logical flow from plant material to a fully characterized natural product like Kulinone can be visualized as follows.
Caption: Generalized workflow for the isolation and structural elucidation of Kulinone.
Biological Activity
Kulinone has been reported to exhibit cytotoxic effects.[2] Studies have shown its activity against various human cancer cell lines, including A549 (lung carcinoma), H460 (large cell lung cancer), and HGC27 (gastric cancer), with IC₅₀ values ranging from 5.6 to 21.2 µg/mL.[2] It has also shown inhibitory activity against the P388 cancer cell line.[2] The specific signaling pathways through which Kulinone exerts its cytotoxic effects have not been fully elucidated and remain an area for further research.
